(5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone
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Overview
Description
The compound (5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone is a complex organic molecule featuring a chlorinated phenol group and a difluoromethylated pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.
Coupling with the Chlorinated Phenol: The final step involves coupling the difluoromethylated pyrazole with 5-chloro-2-hydroxybenzaldehyde under conditions that promote the formation of the methanone linkage, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenol ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted phenols with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, (5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. Its difluoromethyl group is particularly interesting for studying metabolic stability and enzyme binding.
Medicine
Medically, this compound could be investigated for its potential as a therapeutic agent. The presence of the difluoromethyl group often enhances the metabolic stability of drugs, making this compound a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which (5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The difluoromethyl group can enhance binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
(5-chloro-2-hydroxyphenyl)[3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(5-chloro-2-hydroxyphenyl)[3-(methyl)-1-methyl-1H-pyrazol-4-yl]methanone: Lacks the fluorine atoms, which can significantly alter its chemical and biological properties.
Uniqueness
The presence of the difluoromethyl group in (5-chloro-2-hydroxyphenyl)[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanone makes it unique compared to its analogs. This group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9ClF2N2O2 |
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Molecular Weight |
286.66 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone |
InChI |
InChI=1S/C12H9ClF2N2O2/c1-17-5-8(10(16-17)12(14)15)11(19)7-4-6(13)2-3-9(7)18/h2-5,12,18H,1H3 |
InChI Key |
HDPYAUVZIDXKDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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